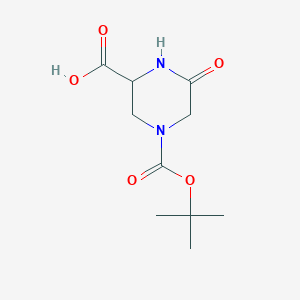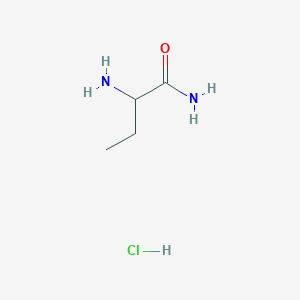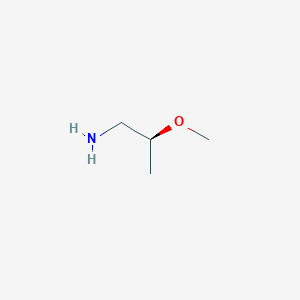
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane
Vue d'ensemble
Description
“1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” is a chemical compound with the CAS Number: 89818-28-0. It has a linear formula of C14H12F2O2S2 . The compound is stored in a sealed, dry environment at room temperature .
Synthesis Analysis
The synthesis of “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” involves multiple steps. The reaction conditions and yields for these steps are not explicitly mentioned in the search results .Molecular Structure Analysis
The IUPAC name of the compound is 1,2-bis(3-fluoro-4-methoxyphenyl)disulfane . The InChI code is 1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 . The molecular weight of the compound is 314.38 .Chemical Reactions Analysis
The specific chemical reactions involving “1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane has shown potential as an antimicrobial agent. Its unique disulfane structure can disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Antioxidant Properties
Research indicates that compounds containing disulfane groups, like 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane, exhibit significant antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing diseases related to oxidative damage, such as cancer and neurodegenerative disorders .
Chemical Synthesis Intermediates
This compound is valuable in organic synthesis as an intermediate. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry for drug development .
Material Science
In material science, 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is used to create polymers with enhanced properties. The incorporation of this compound can improve the thermal stability, mechanical strength, and chemical resistance of polymers, making them suitable for advanced engineering applications .
Catalysis
The disulfane group in this compound can act as a catalyst in various chemical reactions. It can facilitate oxidation-reduction reactions, making it useful in industrial processes that require efficient and selective catalysts .
Biological Probes
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane can be used as a biological probe to study cellular processes. Its ability to interact with biological molecules allows researchers to track and analyze biochemical pathways, aiding in the understanding of complex biological systems .
Pharmaceutical Development
This compound is being explored for its potential in pharmaceutical development. Its unique chemical properties make it a candidate for designing new drugs with improved efficacy and reduced side effects. Research is ongoing to identify specific therapeutic targets and applications .
Environmental Applications
In environmental science, 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is investigated for its potential to degrade environmental pollutants. Its reactive nature allows it to break down harmful chemicals, contributing to environmental cleanup efforts .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVVANPWMMGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531047 | |
| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane | |
CAS RN |
89818-28-0 | |
| Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(11bS)-1,1,1-Trifluoro-N-(4-oxido-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide](/img/structure/B3179044.png)